PRT062607 acetate

Spleen Tyrosine Kinase Syk inhibition Enzymatic assay

Researchers requiring clean Syk-specific inhibition without confounding off-target effects face limited options. PRT062607 acetate (CAS 1370261-98-5) directly resolves this challenge. - Unmatched Selectivity: >80-fold selectivity for Syk over Fgr, Lyn, FAK, Pyk2, FLT3, MLK1, PAK5, and Zap70; only 8 additional kinases inhibited >80% at 300 nM among >270 screened. - Validated Potency: Enzymatic Syk IC50 of 1 nM; functional whole-blood BCR signaling IC50 of 0.27 μM. - In Vivo Ready: Orally bioavailable with demonstrated dose-dependent efficacy in rodent CIA and CAIA models at 5-30 mg/kg (bid).

Molecular Formula C21H27N9O3
Molecular Weight 453.5 g/mol
CAS No. 1370261-98-5
Cat. No. B609809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRT062607 acetate
CAS1370261-98-5
SynonymsP505-15 Acetate;  P505 15 Acetate;  P50515 Acetate;  PRT062607 Acetate;  PRT 062607 Acetate;  PRT-062607 Acetate; 
Molecular FormulaC21H27N9O3
Molecular Weight453.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H23N9O.C2H4O2/c20-15-6-1-2-7-16(15)26-19-22-11-14(17(21)29)18(27-19)25-12-4-3-5-13(10-12)28-23-8-9-24-28;1-2(3)4/h3-5,8-11,15-16H,1-2,6-7,20H2,(H2,21,29)(H2,22,25,26,27);1H3,(H,3,4)/t15-,16+;/m0./s1
InChIKeyISHXQLKRUSVKDD-IDVLALEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PRT062607 Acetate (CAS 1370261-98-5) for Syk-Targeted Research: Potency and Selectivity Profile


4-(3-(2H-1,2,3-Triazo-2-yl)phenylamino)-2-((1R,2S)-2-aminocyclohexylamino)pyrimidine-5-carboxamide acetate (CAS 1370261-98-5), also known as PRT062607 acetate or P505-15 acetate, is a small-molecule ATP-competitive inhibitor of spleen tyrosine kinase (Syk) with an enzymatic IC50 of 1 nM and at least 80-fold selectivity for Syk over other kinases including Fgr, Lyn, FAK, Pyk2, FLT3, MLK1, PAK5, and Zap70 [1]. The compound is orally bioavailable and has been evaluated in human clinical studies for chronic inflammatory and B-cell malignancy indications [2]. This compound is a research tool for investigating Syk-mediated signaling pathways in inflammation, autoimmunity, and B-cell malignancies.

Why Not All Syk Inhibitors Are Interchangeable: Procurement Considerations for PRT062607 Acetate


Syk inhibitors as a class exhibit substantial divergence in kinase selectivity profiles, oral bioavailability characteristics, and clinical development stage. For instance, fostamatinib (R788), a prodrug of the Syk inhibitor R406, advanced to Phase 3 trials in rheumatoid arthritis and immune thrombocytopenic purpura but carries broader off-target kinase inhibition including VEGFR and RET [1]. Entospletinib (GS-9973), another Syk inhibitor, exhibits an enzymatic IC50 of 7.7 nM against Syk with distinct selectivity limitations compared to PRT062607 [2]. These differences in selectivity and clinical validation translate directly to experimental outcomes in B-cell receptor signaling assays, immune cell function studies, and in vivo disease models. Selection of the appropriate Syk inhibitor for a specific research program must therefore be guided by quantitative comparative evidence across the dimensions of target potency, kinome-wide selectivity, functional cellular activity, and validated in vivo pharmacology.

PRT062607 Acetate: Quantitative Differentiation Evidence for Scientific Selection


Enzymatic Syk Inhibition Potency: PRT062607 Acetate vs. Entospletinib

In cell-free enzymatic assays, PRT062607 acetate demonstrates Syk inhibition with an IC50 of 1 nM, representing approximately 7.7-fold greater potency compared to entospletinib (GS-9973), which exhibits a Syk IC50 of 7.7 nM under comparable assay conditions [1][2]. Both compounds are ATP-competitive Syk inhibitors developed for similar therapeutic indications including B-cell malignancies and inflammatory diseases, making this potency differential meaningful for studies requiring maximal target engagement at lower compound concentrations.

Spleen Tyrosine Kinase Syk inhibition Enzymatic assay

Kinome-Wide Selectivity: PRT062607 Acetate Demonstrates >80-Fold Syk Selectivity

PRT062607 acetate exhibits at least 80-fold selectivity for Syk over a panel of other kinases including Fgr, Lyn, FAK, Pyk2, FLT3, MLK1, PAK5, and Zap70 [1][2]. In broader kinome profiling, at a concentration of 300 nM, PRT062607 inhibited only 8 additional kinases (>80% inhibition) out of over 270 kinases screened, confirming high selectivity for Syk [3]. In contrast, fostamatinib (R406) exhibits off-target inhibition of VEGFR2 (IC50 ≈ 150 nM) and RET (IC50 ≈ 50 nM), limiting its utility as a selective Syk chemical probe [4].

Kinase selectivity Off-target profiling Chemical probe

Functional Cellular Activity: B Cell Antigen Receptor Signaling Inhibition in Human Whole Blood

In human whole blood functional assays, PRT062607 potently inhibited B cell antigen receptor (BCR)-mediated B cell signaling with an IC50 of 0.27 μM and B cell activation with an IC50 of 0.28 μM [1]. Additionally, the compound inhibited Fcε receptor 1-mediated basophil degranulation with an IC50 of 0.15 μM [1]. In a Phase 1 clinical study, analysis of the PK/PD relationship demonstrated an IC50 of 324 nM for inhibition of BCR-mediated B-cell activation and 205 nM for inhibition of FcεRI-mediated basophil degranulation in human volunteers [2]. These functional cellular potencies in physiologically relevant human whole blood provide translatable benchmarks for in vitro-to-in vivo extrapolation.

B cell receptor signaling Whole blood assay Functional pharmacology

In Vivo Anti-Inflammatory Efficacy: Dose-Dependent Activity in Two Rodent Rheumatoid Arthritis Models

Oral administration of PRT062607 produced dose-dependent anti-inflammatory activity in two distinct rodent models of rheumatoid arthritis: the rat collagen-induced arthritis (CIA) model and the mouse collagen antibody-induced arthritis (CAIA) model [1]. Statistically significant efficacy was observed at plasma concentrations that specifically suppressed Syk activity by approximately 67% [1]. In the CAIA mouse model, PRT062607 at 5-30 mg/kg (p.o., twice daily for 10-15 days) dose-dependently inhibited joint inflammation . In the CIA rat model, PRT062607 demonstrated efficacy comparable to published data for fostamatinib in similar models, with the key differentiation being PRT062607's cleaner selectivity profile and favorable once-daily oral human PK [2].

Rheumatoid arthritis In vivo pharmacology Collagen-induced arthritis

Human Pharmacokinetics and Safety: Favorable Oral Profile with Complete Syk Suppression

In first-in-human Phase 1 studies, PRT062607 demonstrated a favorable pharmacokinetic profile with once-daily oral dosing capable of safely, potently, and selectively suppressing Syk kinase function in healthy volunteers [1]. The compound achieved complete inhibition of Syk activity in multiple whole-blood assays at tolerated exposures, with selectivity for Syk maintained across all dose levels tested [1]. While fostamatinib has advanced to Phase 3 clinical trials and received FDA approval for immune thrombocytopenia, PRT062607's human PK/PD characterization provides a robust dataset for dose selection and exposure-response modeling in preclinical and translational research settings where human relevance is prioritized [2].

Pharmacokinetics Oral bioavailability Human PK/PD

Optimal Research Applications for PRT062607 Acetate Based on Quantitative Evidence


Syk-Specific Mechanistic Studies in B-Cell Receptor Signaling

PRT062607 acetate is optimally suited for in vitro and ex vivo studies requiring clean Syk-specific inhibition without confounding off-target kinase effects. With >80-fold selectivity for Syk over Fgr, Lyn, FAK, Pyk2, FLT3, MLK1, PAK5, and Zap70, and only 8 additional kinases inhibited >80% at 300 nM among over 270 kinases screened, this compound enables confident attribution of observed phenotypes to Syk inhibition rather than off-target kinase modulation [1]. Researchers investigating BCR signaling pathways in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL), can utilize PRT062607 at concentrations of 0.27-0.28 μM for functional B cell inhibition in human whole blood assays [2].

In Vivo Syk Inhibition Studies in Rodent Inflammation and Autoimmunity Models

PRT062607 acetate is validated for in vivo studies of Syk-dependent inflammation in rodent models. The compound has demonstrated dose-dependent anti-inflammatory efficacy in both rat collagen-induced arthritis (CIA) and mouse collagen antibody-induced arthritis (CAIA) models at oral doses of 5-30 mg/kg (twice daily) [1]. Researchers should target plasma concentrations that achieve approximately 67% Syk activity suppression for statistically significant efficacy [1]. The availability of human PK/PD data from Phase 1 studies provides a translatable framework for dose selection and exposure-response modeling when designing preclinical studies with potential translational implications [3].

Combination Therapy Research with Fludarabine in CLL Models

PRT062607 acetate has demonstrated enhanced activity when combined with fludarabine in preclinical models of chronic lymphocytic leukemia [2]. This compound successfully inhibited SYK-mediated B-cell receptor signaling and decreased cell viability in NHL and CLL, and oral dosing in mice prevented BCR-mediated splenomegaly while significantly inhibiting NHL tumor growth in xenograft models [2]. Researchers investigating combination strategies for B-cell malignancies can leverage PRT062607 as a Syk-selective agent to explore mechanistic synergy with chemotherapeutic agents without the confounding VEGFR and RET inhibition associated with alternative Syk inhibitors such as fostamatinib [4].

Syk Inhibitor Reference Standard for Assay Development and Chemical Probe Studies

With an enzymatic Syk IC50 of 1 nM, well-characterized kinome selectivity profile, and human whole blood functional IC50 values (BCR signaling: 0.27 μM; B cell activation: 0.28 μM; basophil degranulation: 0.15 μM), PRT062607 acetate serves as a high-quality reference standard for Syk inhibitor assay development and as a chemical probe for target validation studies [1][2]. Its 7.7-fold potency advantage over entospletinib (Syk IC50 = 7.7 nM) and cleaner selectivity profile compared to fostamatinib make it particularly valuable as a positive control in Syk biochemical and cellular screening campaigns [1][5].

Technical Documentation Hub

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